Array ( [bid] => 15060283 ) Buy 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid

2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid

Catalog No.
S15665688
CAS No.
M.F
C9H5F5O3
M. Wt
256.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic ...

Product Name

2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid

IUPAC Name

2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]acetic acid

Molecular Formula

C9H5F5O3

Molecular Weight

256.13 g/mol

InChI

InChI=1S/C9H5F5O3/c10-8(11,7(15)16)5-1-3-6(4-2-5)17-9(12,13)14/h1-4H,(H,15,16)

InChI Key

KHUVKUWYAVSZQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)(F)F)OC(F)(F)F

2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid is an organic compound characterized by its unique molecular structure, which includes both difluoro and trifluoromethoxy groups attached to a phenyl ring. Its molecular formula is C₉H₅F₅O₂, with a molecular weight of approximately 256.13 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of fluorine atoms, which can enhance its biological activity and chemical stability .

The chemical behavior of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid allows it to participate in various reactions:

  • Esterification: This involves the reaction with alcohols to form esters.
  • Amide Formation: The compound can react with amines to yield amides.
  • Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to decarboxylated products.

These reactions are facilitated by the presence of functional groups that allow for diverse synthetic pathways .

The synthesis of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid typically involves several steps:

  • Preparation of Starting Materials: The synthesis begins with the formation of the trifluoromethoxy-substituted phenyl compound.
  • Fluorination: The introduction of fluorine atoms into the molecule is crucial and often requires specialized reagents and conditions.
  • Carboxylation: The final step involves forming the acetic acid moiety through a carboxylation reaction.

Industrial methods may utilize large-scale fluorination techniques to ensure high yields and purity while minimizing by-products .

The unique structure of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid lends itself to various applications:

  • Medicinal Chemistry: It is explored as a potential therapeutic agent or as an intermediate in drug synthesis.
  • Material Science: Due to its stability and reactivity, it can be used in the development of specialty chemicals and polymers.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules .

Interaction studies involving 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid focus on its biochemical interactions. Preliminary data suggest that it may act as an inhibitor or modulator of certain enzymes or receptors, influencing various metabolic pathways. Further research is necessary to elucidate these mechanisms and confirm its potential therapeutic roles .

Several compounds share structural similarities with 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,2-Difluoro-2-(trifluoromethyl)phenylacetic acidC₉H₅F₅O₂Contains trifluoromethyl group instead of trifluoromethoxy
2,2-Difluoro-2-(fluorosulfonyl)acetic acidC₉H₅F₆O₃Incorporates a fluorosulfonyl group
2-Fluoro-2-(4-trifluoromethoxyphenyl)acetic acidC₉H₇F₄O₃Different substitution pattern on the phenyl ring

Uniqueness

The uniqueness of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid lies in its combination of both difluoro and trifluoromethoxy groups. This specific arrangement not only enhances its chemical reactivity but also contributes to its potential biological activity, distinguishing it from other fluorinated acetic acids that may lack such functional diversity .

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

256.01588483 g/mol

Monoisotopic Mass

256.01588483 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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